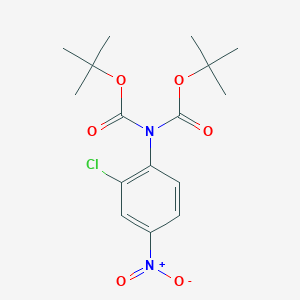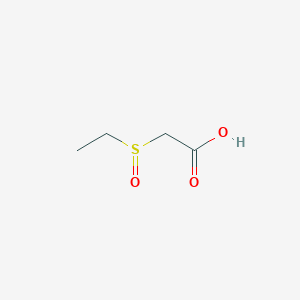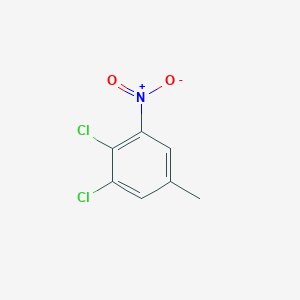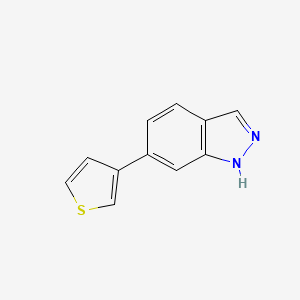
N,N-Diboc-2-chloro-4-nitroaniline
Vue d'ensemble
Description
N,N-Diboc-2-chloro-4-nitroaniline: is an organic compound with the molecular formula C16H21ClN2O6 . It is a derivative of 2-chloro-4-nitroaniline, where the amino group is protected by two tert-butoxycarbonyl (Boc) groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diboc-2-chloro-4-nitroaniline typically involves the protection of the amino group in 2-chloro-4-nitroaniline with tert-butoxycarbonyl groups. This can be achieved through the reaction of 2-chloro-4-nitroaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Diboc-2-chloro-4-nitroaniline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Deprotection Reactions: The Boc protecting groups can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium).
Reduction Reactions: Hydrogen gas, catalysts (e.g., palladium on carbon), metal hydrides (e.g., lithium aluminum hydride).
Deprotection Reactions: Acids (e.g., trifluoroacetic acid), solvents (e.g., dichloromethane).
Major Products Formed:
Substitution Reactions: Substituted anilines.
Reduction Reactions: 2-chloro-4-aminoaniline.
Deprotection Reactions: 2-chloro-4-nitroaniline.
Applications De Recherche Scientifique
Chemistry: N,N-Diboc-2-chloro-4-nitroaniline is used as an intermediate in the synthesis of various organic compounds. Its protected amino group allows for selective reactions at other sites of the molecule.
Biology and Medicine: The compound is used in the development of pharmaceuticals and agrochemicals
Industry: this compound is used in the production of dyes, pigments, and polymers. Its unique reactivity makes it valuable in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of N,N-Diboc-2-chloro-4-nitroaniline involves its reactivity towards various chemical reagents. The presence of the nitro and chloro groups makes it a versatile intermediate for further functionalization. The Boc protecting groups provide stability to the amino group, allowing for selective reactions at other sites.
Molecular Targets and Pathways: The compound interacts with nucleophiles and reducing agents through its nitro and chloro groups. The Boc groups can be removed under acidic conditions, revealing the free amino group for further reactions.
Comparaison Avec Des Composés Similaires
2-Chloro-4-nitroaniline: The parent compound without Boc protection.
N,N-Diboc-4-nitroaniline: Similar structure but without the chloro group.
N,N-Diboc-2-chloroaniline: Similar structure but without the nitro group.
Uniqueness: N,N-Diboc-2-chloro-4-nitroaniline is unique due to the presence of both nitro and chloro groups along with Boc-protected amino groups. This combination of functional groups provides a versatile platform for various chemical transformations and applications.
Propriétés
IUPAC Name |
tert-butyl N-(2-chloro-4-nitrophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O6/c1-15(2,3)24-13(20)18(14(21)25-16(4,5)6)12-8-7-10(19(22)23)9-11(12)17/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGPZGXYFQWSTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=C(C=C(C=C1)[N+](=O)[O-])Cl)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70593272 | |
| Record name | Di-tert-butyl (2-chloro-4-nitrophenyl)-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252019-65-1 | |
| Record name | 1,3-Bis(1,1-dimethylethyl) 2-(2-chloro-4-nitrophenyl)imidodicarbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=252019-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di-tert-butyl (2-chloro-4-nitrophenyl)-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[(2,3-Dibromophenoxy)methyl]oxirane](/img/structure/B1627423.png)
![Imidazo[1,2-a]pyrimidin-7-ylmethanol](/img/structure/B1627429.png)




![Benzo[d]isothiazol-6-amine](/img/structure/B1627434.png)

![4H-Pyrrolo[2,3-d]thiazole](/img/structure/B1627437.png)
